molecular formula C6H6FNO3S B8614367 2-Amino-5-fluorobenzenesulfonic acid CAS No. 393-42-0

2-Amino-5-fluorobenzenesulfonic acid

Cat. No.: B8614367
CAS No.: 393-42-0
M. Wt: 191.18 g/mol
InChI Key: JJMHPVAHQQZEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-fluorobenzenesulfonic acid (C₆H₆FNO₃S) is a fluorinated aromatic sulfonic acid derivative characterized by an amino group (-NH₂) at position 2 and a fluorine atom (-F) at position 5 on the benzene ring, with a sulfonic acid (-SO₃H) group at position 1 (para to the amino group). This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine, which enhance acidity and stability compared to non-fluorinated analogs .

Properties

CAS No.

393-42-0

Molecular Formula

C6H6FNO3S

Molecular Weight

191.18 g/mol

IUPAC Name

2-amino-5-fluorobenzenesulfonic acid

InChI

InChI=1S/C6H6FNO3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H,9,10,11)

InChI Key

JJMHPVAHQQZEKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Comparative Analysis of this compound and Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Key Properties/Applications
This compound -NH₂ (C2), -F (C5), -SO₃H C₆H₆FNO₃S ~191.18* N/A High acidity, potential bioactivity
2-Amino-5-chlorobenzenesulfonic acid -NH₂ (C2), -Cl (C5), -SO₃H C₆H₆ClNO₃S 207.63 88-51-7† Intermediate in dyes/agrochemicals
2-Amino-5-nitrobenzenesulfonic acid -NH₂ (C2), -NO₂ (C5), -SO₃H C₆H₆N₂O₅S 218.19 30693-53-9 Reactive in electrophilic substitutions; dye synthesis
2-Amino-5-methylbenzenesulfonic acid -NH₂ (C2), -CH₃ (C5), -SO₃H C₇H₉NO₃S 187.21 118-88-7‡ Lower acidity; surfactant applications
4-Amino-2-fluoro-5-methoxybenzoic acid -NH₂ (C4), -F (C2), -OCH₃ (C5), -COOH C₈H₈FNO₃ 185.16 1001346-91-3 Bioactive; drug development

*Calculated based on formula; †CAS for 2-Amino-4-chloro-5-methylbenzenesulfonic acid (); ‡CAS for 5-Amino-2-methylbenzenesulfonic acid ().

Key Differences and Trends

Electron-Withdrawing vs. Electron-Donating Groups: The fluorine substituent in this compound increases acidity (pKa ~1.5–2.5) compared to the methyl analog (pKa ~2.5–3.5) due to its strong electron-withdrawing nature . Nitro groups (e.g., 2-amino-5-nitrobenzenesulfonic acid) further lower pKa (~0.5–1.5) and enhance reactivity in electrophilic aromatic substitution, making them suitable for azo dye synthesis .

Biological Activity: Fluorinated compounds like this compound and 4-amino-2-fluoro-5-methoxybenzoic acid exhibit enhanced membrane permeability and metabolic stability, making them candidates for kinase inhibitors or antibiotics . Chloro derivatives (e.g., 2-amino-5-chlorobenzenesulfonic acid) are often intermediates in herbicides due to their stability and ease of functionalization .

Solubility and Industrial Use: Methyl-substituted analogs (e.g., 2-amino-5-methylbenzenesulfonic acid) are less water-soluble but widely used in surfactants and detergents . Sulfonic acids with methoxy groups (e.g., 4-amino-2-fluoro-5-methoxybenzoic acid) balance hydrophilicity and lipophilicity, aiding drug delivery .

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